6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
説明
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic compound featuring a quinoxalinone core with a chlorine atom at position 6 and a methyl group at position 1 (Figure 1). This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions of substituted o-phenylenediamines with ketones or aldehydes, followed by functionalization .
特性
IUPAC Name |
6-chloro-1-methyl-3,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCDAWOBCMZDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513285 | |
| Record name | 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80484-00-0 | |
| Record name | 6-Chloro-3,4-dihydro-1-methyl-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80484-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Cyclocondensation of 6-chloro-o-phenylenediamine with α-ketoesters
Reaction Conditions:
Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dioxane at room temperature to reflux conditions, over 1 to 3 days depending on reagents and additives.Regioselectivity Control:
The reaction can yield regioisomeric products (SYN and ANTI) depending on which amino group of the o-phenylenediamine reacts preferentially. The regioselectivity is influenced by additives such as p-toluenesulfonic acid (p-TsOH), DMAP (4-dimethylaminopyridine), or HOBt/DIC (hydroxybenzotriazole / N,N’-diisopropylcarbodiimide).Mechanism:
The process involves initial formation of an imine or enamine intermediate followed by intramolecular cyclization to form the dihydroquinoxalinone ring.Example:
Cyclocondensation of 6-chloro-o-phenylenediamine with ethyl 4-chlorobenzoylpyruvate in DMF with DMAP additive yielded predominantly the ANTI regioisomer with up to 88% selectivity.
Reduction of Nitro Precursors
Starting from 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, reduction with iron powder in ethanol/water in the presence of ammonium chloride under reflux conditions produces the corresponding amino derivative, which can be further transformed to the target compound.
-
- Reflux in ethanol/water mixture
- Iron powder (3 equivalents) added portion-wise
- Ammonium chloride (10 equivalents) as proton source
- Reaction time: 2 hours
Yield:
High yields reported (up to 97%) for the amino intermediate.This method is useful for preparing the amino precursor which can then be methylated or further functionalized.
Regioselective Synthesis and Control
The regioselective synthesis of substituted 3,4-dihydroquinoxalin-2(1H)-ones, including 6-chloro derivatives, has been extensively studied due to the challenge of obtaining pure regioisomers.
| Entry | Diamine Substituent | Reaction Additive | Regioisomer Ratio (ANTI/SYN) | Conversion (%) |
|---|---|---|---|---|
| 3 | -Cl (6-chloro) | p-TsOH | 28/72 | 75 |
| 3 | -Cl (6-chloro) | DMAP | 23/77 | 100 |
| 3 | -Cl (6-chloro) | HOBt/DIC | 70/30 | 100 |
Note: Ratios determined by 1H NMR analysis of crude reaction mixtures.
- Insights:
- The presence of DMAP tends to favor the SYN regioisomer formation in the case of 6-chloro substituted diamines.
- HOBt/DIC conditions shift the selectivity towards the ANTI regioisomer.
- The choice of additive and reaction conditions allows for tuning the regioselectivity to obtain the desired isomer.
Detailed Reaction Mechanism and Regioselectivity
The regioselectivity is governed by the relative nucleophilicity of the amino groups on the o-phenylenediamine and the electrophilicity of the carbonyl groups on the ketoester or diketone.
Under acidic conditions (e.g., p-TsOH), protonation activates the keto group favoring one regioisomer.
Under basic or acyl-activating conditions (e.g., DMAP or HOBt/DIC), different intermediates form, switching regioselectivity.
The reaction proceeds through imine/enamine intermediates, whose equilibrium and subsequent cyclization rates determine the regioisomer formed.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Additives | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Reduction of 6-nitro precursor | 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | Fe powder, NH4Cl | EtOH/H2O, reflux 2h | 97% (amino intermediate) | High yield; precursor for further methylation |
| Cyclocondensation with α-ketoesters | 6-chloro-o-phenylenediamine + ethyl 4-chlorobenzoylpyruvate | p-TsOH, DMAP, or HOBt/DIC | DMF or dioxane, rt to reflux, 1–3 days | Variable (up to 88% regioselectivity) | Regioselectivity controlled by additives |
| One-pot synthesis from substituted N-(2-nitrophenyl)-3-oxobutanamides | N-(2-nitrophenyl)-3-oxobutanamides | Reduction, cyclization steps | Multi-step, mild oxidation | Moderate | Alternative route, more steps |
Research Findings and Practical Considerations
The ability to control regioselectivity is crucial for obtaining pure this compound, as mixtures complicate purification.
The use of DMAP as an additive has been shown to significantly improve selectivity towards the desired regioisomer in the case of chloro-substituted diamines.
Reduction of nitro precursors remains a reliable method to access amino intermediates for subsequent functionalization.
Advanced NMR techniques (HSQC, NOESY, HMBC) are essential for unambiguous structural assignment of regioisomers due to their similar physical properties.
化学反応の分析
Types of Reactions
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives with different oxidation states.
Reduction: Reduction of the quinoxaline ring to form dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions at the chloro or methyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Structural and Functional Comparisons with Analogues
Table 1: Physical Properties of Selected Analogues
- Chlorine vs. Bulkier Groups : The target compound’s chlorine atom at C6 enhances electronegativity compared to naphthalen-2-yl in 3bj, which may reduce solubility but improve metabolic stability .
- Methyl vs. Carboxylic Groups : Unlike C4, which includes a carboxylic acid for sGC binding, the target lacks polar substituents, likely limiting its interaction with hydrophilic enzyme pockets .
Antitumor Activity
- Lead Compound 6a : Modifying the C-ring to a lactam (3,4-dihydropyrazin-2(1H)-one) in 6a resulted in a 3–6-fold increase in antiproliferative activity (GI50 = 0.53–2.01 nM) compared to earlier leads . The target compound’s chloro substituent may similarly enhance cytotoxicity by stabilizing DNA adducts or disrupting kinase signaling.
- Scaffold Hopping: Derivatives like 13c and 13d, with expanded C-rings or isosteric replacements, retained high antitumor potency, suggesting the quinoxalinone core tolerates structural diversity .
Enzyme Inhibition
- JNK3 Selectivity: Rational modification of J46 (a dihydroquinoxalinone derivative) improved JNK3 inhibition by optimizing substituent interactions with hydrophobic kinase pockets .
- Aldose Reductase (ALR2) Inhibition: Phenolic derivatives (e.g., 6e, IC50 = 0.032 μM) demonstrated dual ALR2 inhibition and antioxidant activity, highlighting the importance of hydroxyl groups for multifunctionality . The target compound’s chloro group may lack this dual capability but could improve selectivity.
sGC Activation
- C4 vs. Target: C4’s pyrrole and carboxylic acid groups enable hydrogen bonding with Tyr2 and Arg116 in sGC, achieving a ΔGest of –10.60 kcal/mol . The target compound’s non-polar substituents likely preclude similar binding, underscoring the necessity of polar groups for sGC agonism.
Key Research Findings and Implications
- Substituent Optimization : Carboxylic acid groups (e.g., C4, C10–C13) enhance sGC binding but may compromise cell permeability, whereas chloro and methyl groups balance lipophilicity and stability .
- Scaffold Flexibility: The quinoxalinone core supports diverse modifications, enabling applications from kinase inhibition to metal chelation (e.g., Cu(II) binding in compound 4) .
- Unmet Needs : The target compound’s lack of polar moieties limits its utility in hydrophilic targets like sGC, but its chloro substituent could be leveraged in antitumor or antimicrobial contexts.
生物活性
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS No. 80484-00-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₉H₉ClN₂O
- Molecular Weight : 196.63 g/mol
- PubChem CID : 12931891
Biological Activity Overview
This compound has been evaluated for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail specific activities and findings from recent studies.
Anti-inflammatory Activity
A study investigated the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory processes and colorectal cancer (CRC). The results indicated that at a concentration of 200 µg/mL, the compound exhibited significant COX-2 inhibition efficiency:
| Compound | Inhibition Efficiency (%) | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | 97.45% | 99.02 ± 5.09 |
| Positive Control (Diclofenac) | 100% | 0.53 ± 0.04 |
This suggests that the compound could serve as a promising lead for developing anti-inflammatory drugs targeting COX-2 associated with CRC .
Anticancer Activity
The compound has also shown potential as an anticancer agent. In vitro assessments revealed that it could act as a lactate dehydrogenase A (LDHA) inhibitor, which is crucial in cancer metabolism. The study highlighted that compounds with similar structures demonstrated varying degrees of effectiveness against cancer cell lines, indicating that structural modifications can enhance activity .
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, this compound has been tested for antimicrobial activity. While specific data on its efficacy against various pathogens is limited, preliminary findings suggest it may exhibit moderate antibacterial properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may function by:
- Inhibiting key enzymes involved in inflammatory pathways (e.g., COX-2).
- Modulating metabolic pathways critical for cancer cell survival and proliferation.
Case Studies
Recent case studies have explored the compound's potential applications:
- Colorectal Cancer : A study assessed the compound's ability to inhibit COX-2 and LDHA in CRC models, demonstrating promising results that warrant further exploration in clinical settings.
- Inflammatory Models : Experimental models have shown that the compound can reduce inflammation markers significantly compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
